Tributylhexadecylammonium bromide
Description
Tributylhexadecylammonium bromide (TBHABr), with the chemical formula C₂₈H₆₀BrN and CAS number 6439-67-4, is a quaternary ammonium compound (QAC) characterized by a hexadecyl (C₁₆) chain and three butyl (C₄) groups attached to a central nitrogen atom. It is commonly utilized as a phase-transfer catalyst (PTC) in organic synthesis, facilitating reactions between immiscible phases (e.g., aqueous and organic) by transferring ions across interfaces . Its long alkyl chain enhances lipophilicity, making it effective in micellar catalysis and surfactant applications.
Properties
IUPAC Name |
tributyl(hexadecyl)azanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H60N.BrH/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-28-29(25-10-6-2,26-11-7-3)27-12-8-4;/h5-28H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRASKQFUDPONQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](CCCC)(CCCC)CCCC.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H60BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00982938 | |
| Record name | N,N,N-Tributylhexadecan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00982938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6439-67-4 | |
| Record name | Cetyltributylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6439-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributylhexadecylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006439674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N-Tributylhexadecan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00982938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributylhexadecylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Tributylhexadecylammonium bromide can be synthesized through the reaction of hexadecylamine with tributylamine in the presence of bromine. The reaction typically occurs in an organic solvent such as chloroform or dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous stirred-tank reactors (CSTR) or plug flow reactors (PFR) to ensure consistent product quality and yield. The reaction conditions are closely monitored to maintain optimal temperature and pressure, and the product is purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: Tributylhexadecylammonium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can participate in reactions such as:
Nucleophilic Substitution: The bromide ion can be substituted by other nucleophiles, leading to the formation of various derivatives.
Redox Reactions: Although less common, this compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic substitution reactions often use strong nucleophiles such as iodide or thiocyanate ions in polar aprotic solvents.
Redox reactions may require oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride.
Major Products Formed:
Substitution reactions can yield products such as tributylhexadecylammonium iodide or tributylhexadecylammonium thiocyanate.
Redox reactions can produce tributylhexadecylammonium hydroxide or tributylhexadecylammonium chloride, depending on the specific conditions.
Scientific Research Applications
Chemistry: Tributylhexadecylammonium bromide is used as a phase transfer catalyst in organic synthesis, facilitating reactions between reagents in different phases. It is also employed in the purification of proteins and nucleic acids due to its ability to disrupt cell membranes.
Biology: In biological research, this compound serves as an antimicrobial agent, inhibiting the growth of bacteria and fungi. It is used in the preparation of cell lysates and the extraction of cellular components.
Medicine: The compound is utilized in the formulation of topical antiseptics and disinfectants. Its ability to disrupt microbial cell membranes makes it effective in preventing infections.
Industry: this compound is incorporated into cleaning agents, personal care products, and textile processing chemicals due to its surfactant properties. It enhances the cleaning efficiency and provides antimicrobial benefits.
Mechanism of Action
Molecular Targets and Pathways Involved: Tributylhexadecylammonium bromide exerts its effects by interacting with the lipid bilayer of microbial cell membranes. The quaternary ammonium group disrupts the membrane integrity, leading to cell lysis and death. This mechanism is similar to that of other cationic surfactants.
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares TBHABr with structurally analogous QACs:
Key Observations :
- Chain Length vs. Function : TBHABr’s hexadecyl chain provides superior micelle-forming capacity compared to shorter-chain QACs like TBABr (tetrabutyl), which lacks surfactant properties but excels in ion-pair extraction .
Performance in Phase-Transfer Catalysis
Studies indicate that TBHABr outperforms triethylbenzylammonium chloride (TEBA) in reactions requiring high lipophilicity, such as alkylation of N-substituted 2-phenylacetamides. For example, TBHABr achieved 95% yield in a biphasic alkylation reaction, compared to 78% for TEBA , due to its enhanced solubility in organic phases . However, methyltridecylammonium chloride (MTDACl) shows higher efficiency in aqueous-rich systems due to its shorter alkyl chain .
Catalytic Efficiency
In a comparative study of PTCs, TBHABr demonstrated ~20% higher reaction rates than triethylheptylammonium bromide (HTEABr) in THF-mediated alkylation reactions, attributed to its balanced hydrophile-lipophile character .
Thermal Stability
TBHABr’s melting point is uncharacterized, but tetrahexylammonium bromide (a structural analog) melts at 377 K , suggesting that TBHABr’s longer chain may further elevate thermal stability .
Biological Activity
Tributylhexadecylammonium bromide (TBHAB) is a quaternary ammonium compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of TBHAB, including its mechanisms of action, effects on various biological systems, and relevant case studies.
TBHAB is characterized by its hydrophobic alkyl chains and a positively charged ammonium group, which contribute to its surfactant properties. Its amphiphilic nature allows it to interact with biological membranes, leading to various biological effects. The primary mechanisms through which TBHAB exerts its activity include:
- Membrane Disruption : TBHAB can integrate into lipid bilayers, altering membrane fluidity and permeability.
- Cytotoxicity : The compound has been shown to induce apoptosis in various cell lines, potentially through the activation of caspases and the generation of reactive oxygen species (ROS).
- Antimicrobial Activity : TBHAB exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Biological Activity Overview
The biological activities of TBHAB have been explored in numerous studies. Below is a summary table highlighting key findings related to its biological effects:
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of TBHAB against common pathogens. Results indicated that TBHAB had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, demonstrating potent antimicrobial activity. The study concluded that TBHAB could be a potential candidate for developing new antimicrobial agents.
Case Study 2: Cytotoxic Effects on Cancer Cells
In a separate study examining the cytotoxic effects of TBHAB on human cancer cell lines (e.g., HeLa and MCF-7), researchers found that treatment with TBHAB resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be 25 µg/mL for HeLa cells and 30 µg/mL for MCF-7 cells after 48 hours of exposure. Mechanistic studies revealed that TBHAB induced apoptosis through the activation of caspase-3 and increased ROS levels.
Research Findings
Recent research has focused on elucidating the detailed mechanisms underlying the biological activities of TBHAB:
- Antimicrobial Mechanism : Studies suggest that TBHAB disrupts bacterial membranes by forming pores, leading to cell lysis.
- Apoptotic Pathways : Investigations into the apoptotic pathways activated by TBHAB reveal that it triggers mitochondrial dysfunction, leading to cytochrome c release and subsequent activation of caspases.
- Potential Therapeutic Applications : Given its cytotoxicity towards cancer cells and antimicrobial properties, TBHAB is being explored as a potential therapeutic agent in cancer treatment and infection control.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
